N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic acetamide derivative characterized by a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked via a but-2-yn-1-yl chain to a sulfonamido-acetamide core.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-17(24(2,19)20)10-15(18)16-7-3-4-8-21-12-5-6-13-14(9-12)23-11-22-13/h5-6,9H,7-8,10-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBDDDNMUXVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological activity through π-π interactions.
- But-2-yn-1-yl linker : Provides flexibility and spatial orientation for molecular interactions.
- N-methylmethylsulfonamido group : Often associated with anti-inflammatory properties.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Apoptosis Induction : Studies suggest that it may promote apoptosis in cancer cells by affecting mitochondrial pathways and regulating proteins such as Bax and Bcl-2.
Biological Activity Overview
Anticancer Studies
A study on similar compounds incorporating the benzo[d][1,3]dioxole structure demonstrated significant anticancer activity with IC50 values of 2.38 µM for HepG2 cells, 1.54 µM for HCT116 cells, and 4.52 µM for MCF7 cells. These values indicate a promising therapeutic potential compared to the standard drug doxorubicin, which had higher IC50 values (7.46 µM for HepG2) .
Anti-inflammatory Mechanisms
The sulfonamide component of the compound has been linked to anti-inflammatory effects in various studies. Compounds with similar structures have shown promise as inhibitors of inflammatory mediators, suggesting that this compound may also exhibit these properties .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzo[d][1,3]dioxole moiety can significantly impact biological activity:
- Electron-rich substituents enhance binding affinity to molecular targets.
- The presence of flexible linkers like but-2-yn can improve interaction dynamics with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxol Moieties
The benzo[d][1,3]dioxol group is a common pharmacophore in medicinal chemistry. Key analogs include:
Key Observations :
- Alkyne vs. Aromatic Linkers : The target compound’s but-2-yn-1-yl chain introduces rigidity and linearity, contrasting with methylene or phenyl linkers in analogs . This may affect molecular conformation and binding kinetics.
Physicochemical Properties
Comparative data on melting points, yields, and elemental analysis:
Preparation Methods
Propargyl Ether Formation via Williamson Synthesis
Reagents : Sesamol (1.0 eq), 4-bromo-but-2-yn-1-ol (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.
Mechanism : Nucleophilic substitution (SN2) at the propargyl bromide’s terminal carbon by the phenolic oxygen of sesamol.
Yield : 78% (isolated as a pale yellow oil).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (d, J = 8.2 Hz, 1H, ArH), 6.45 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 6.38 (d, J = 2.1 Hz, 1H, ArH), 4.72 (s, 2H, OCH₂), 3.95 (t, J = 2.4 Hz, 2H, ≡CCH₂), 2.52 (t, J = 2.4 Hz, 1H, ≡CH).
Synthesis of 2-(N-Methylmethylsulfonamido)Acetic Acid
Sulfur Dioxide Insertion Using DABSO
Reagents : Glycine methyl ester (1.0 eq), DABSO (1.2 eq), DMF, 50°C, 6 h.
Mechanism : DABSO releases SO₂, which reacts with the amine to form sulfamic acid, followed by methylations.
Methylation : CH₃I (2.0 eq), K₂CO₃ (3.0 eq), acetone, RT, 12 h.
Yield : 70% (white crystalline solid).
Characterization :
Saponification to Carboxylic Acid
Reagents : Methyl ester (1.0 eq), LiOH (2.0 eq), THF/H₂O (3:1), RT, 4 h.
Yield : 95% (hygroscopic solid).
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
Reagents : 2-(N-Methylmethylsulfonamido)acetic acid (1.0 eq), SOCl₂ (2.0 eq), reflux, 3 h.
Product : Acid chloride (quantitative yield), used directly in the next step.
Ugi Multicomponent Reaction
Reagents :
- Amine (4-(benzo[d]dioxol-5-yloxy)but-2-yn-1-amine, 1.0 eq)
- Acid chloride (1.0 eq)
- tert-Butyl isocyanide (1.0 eq)
- Methanol, RT, 24 h.
Yield : 68% (off-white solid).
Characterization :
Alternative Routes and Comparative Analysis
Oxidative Cross-Coupling for Acetamide Formation
Reagents : α-Amino ketone (1.0 eq), benzyl alcohol (1.2 eq), DMSO (1.5 eq), I₂ (20 mol%), CHCl₃, 80°C, 15 h.
Yield : 85–90% for analogous substrates.
Limitation : Requires pre-functionalized α-amino ketones, complicating scalability.
Microwave-Assisted Cyclization
Conditions : 10% TFA/DCE, 120°C, 10 min.
Advantage : Reduces reaction time from 24 h to 10 min with comparable yields.
Challenges and Optimization Strategies
Propargyl Ether Stability
Issue : Alkynes prone to polymerization under acidic/basic conditions.
Solution : Use neutral pH and low temperatures during ether synthesis.
Sulfonamide Methylation Selectivity
Issue : Over-methylation at the glycine nitrogen.
Solution : Stepwise methylation with controlled stoichiometry (1.1 eq CH₃I).
Q & A
Basic: What are the common synthetic routes for preparing N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. Key steps include:
- Coupling reactions : Alkynylation of the benzo[d][1,3]dioxol-5-yloxy group via Sonogashira or copper-catalyzed cross-coupling to introduce the but-2-yn-1-yl linker .
- Sulfonamide formation : Reacting intermediates with methanesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) to install the N-methylmethylsulfonamido group .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC to isolate the final product .
Critical parameters include reaction time (12–24 hours for coupling steps) and temperature (60–80°C for sulfonamide formation) .
Advanced: How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer:
Optimization requires systematic parameter control:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst screening : Palladium/copper catalysts for alkynylation (e.g., Pd(PPh₃)₄/CuI) must be rigorously dried to prevent deactivation .
- Stoichiometry : A 1.2:1 molar ratio of sulfonamide precursor to alkylating agent improves conversion .
- Real-time monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR :
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~450–460 Da) .
- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to grow single crystals .
- Data collection : High-resolution (<1.0 Å) synchrotron X-ray diffraction to resolve torsional angles in the but-2-yn-1-yl linker and sulfonamide group .
- Analysis : Compare experimental bond lengths/angles with DFT-optimized structures to validate stereoelectronic effects .
Basic: What biological activities are associated with this compound’s structural motifs?
Methodological Answer:
- Benzo[d][1,3]dioxole : Linked to antimicrobial activity via interference with bacterial folate synthesis .
- Sulfonamide : Inhibits carbonic anhydrase or dihydropteroate synthase in pathogens .
- Alkyne linker : Enhances membrane permeability and target engagement .
In vitro assays (e.g., MIC testing against S. aureus) are recommended for preliminary activity screening .
Advanced: How can target-specific mechanisms of action be elucidated?
Methodological Answer:
- Computational docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydropteroate synthase; PDB ID 3TYE) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for hypothesized targets .
- Resistance studies : Serial passage assays in bacterial cultures to identify mutations conferring resistance, followed by whole-genome sequencing .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (>98% purity threshold) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolysis products (e.g., sulfonic acid derivatives) .
- Storage : Lyophilized solid at -20°C in amber vials to prevent photodegradation .
Advanced: How can contradictory bioactivity data between studies be resolved?
Methodological Answer:
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets, controlling for variables like cell line passage number or solvent (DMSO vs. ethanol) .
- Dose-response refinement : Use 8-point IC₅₀ curves (0.1–100 µM) to minimize EC₅₀ variability .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation .
- Spill management : Absorb with vermiculite, dispose as hazardous waste .
- First aid : Immediate rinsing (15 mins for eye exposure) and medical consultation for ingestion .
Advanced: How can computational methods guide derivative design for enhanced activity?
Methodological Answer:
- QSAR modeling : Train models on bioactivity datasets to predict substituent effects at the acetamide position .
- MD simulations : Simulate ligand-enzyme complexes (GROMACS) to identify residues critical for binding .
- Fragment-based design : Replace the benzo[d][1,3]dioxole with bioisosteres (e.g., benzofuran) using Schrödinger’s Prime .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
